

Protocol for Solid-Phase Synthesis of Urechistachykinin II

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Compound of Interest

Compound Name: Urechistachykinin II

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of **Urechistachykinin II** (U-II), a tachykinin-related neuropeptide. The methodology is based on the well-established 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. This protocol outlines the step-by-step procedure from resin preparation to final peptide cleavage and purification. Additionally, representative data on synthesis yield and purity are presented, along with a diagram of the U-II signaling pathway. This guide is intended for researchers in peptide chemistry, pharmacology, and drug development.

Introduction

Urechistachykinin II (U-II) is a decapeptide with the amino acid sequence Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH₂[1]. It was first isolated from the echiuroid worm *Urechis unicinctus* and has been shown to be a member of the tachykinin peptide family[1]. Tachykinins are known to be involved in a variety of physiological processes, and their receptors are G-protein coupled receptors (GPCRs)[2]. The synthesis of U-II is crucial for studying its structure-activity relationship, receptor binding, and potential therapeutic applications. Solid-phase peptide synthesis (SPPS) offers an efficient method for obtaining this peptide in high purity[3].

Quantitative Data Summary

The following table summarizes representative quantitative data for the solid-phase synthesis of **Urechistachykinin II**. The actual yields and purity may vary depending on the specific synthesis conditions and equipment used.

Parameter	Value	Method of Determination
Crude Peptide Yield	60 - 80%	Gravimetric analysis
Final Peptide Yield (after purification)	35 - 50%	Gravimetric analysis
Purity (Crude)	>70%	RP-HPLC (at 220 nm)
Purity (Purified)	>95%	RP-HPLC (at 220 nm)
Molecular Weight (Expected)	995.18 g/mol	-
Molecular Weight (Observed)	995.2 ± 0.5 g/mol	Mass Spectrometry (ESI-MS)

Experimental Protocols

Materials and Reagents

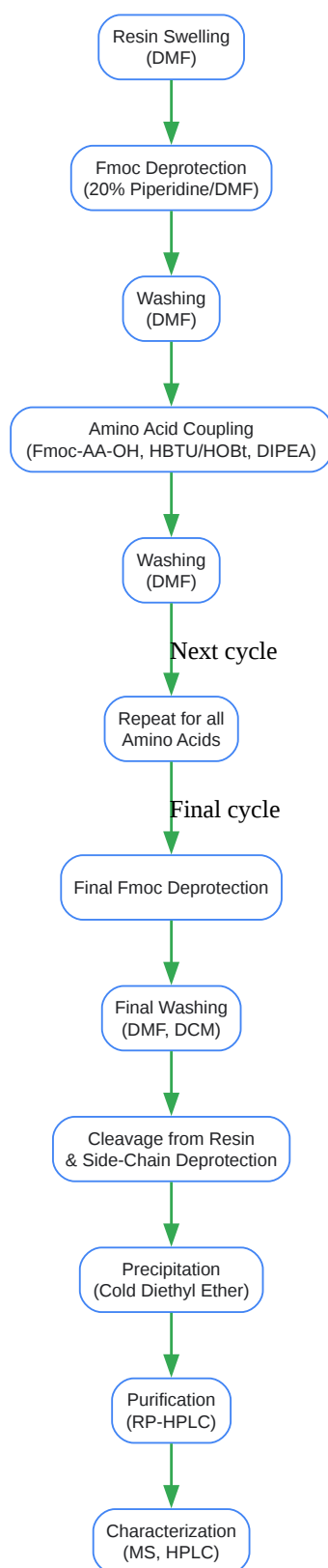
- Fmoc-Rink Amide MBHA resin (0.5 - 0.8 mmol/g loading)
- Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activation base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Methanol
- Washing solvent: DMF, DCM

- Cleavage cocktail: 94% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% EDT (1,2-Ethanedithiol), 1% TIS (Triisopropylsilane)
- Precipitation solvent: Cold diethyl ether
- Purification solvents: Acetonitrile (ACN) and water with 0.1% TFA

Equipment

- Automated or manual peptide synthesizer
- Reaction vessel
- Shaker/vortexer
- Lyophilizer
- Reversed-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer

Synthesis Workflow Diagram



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Caption: Workflow for the solid-phase synthesis of **Urechistachykinin II**.

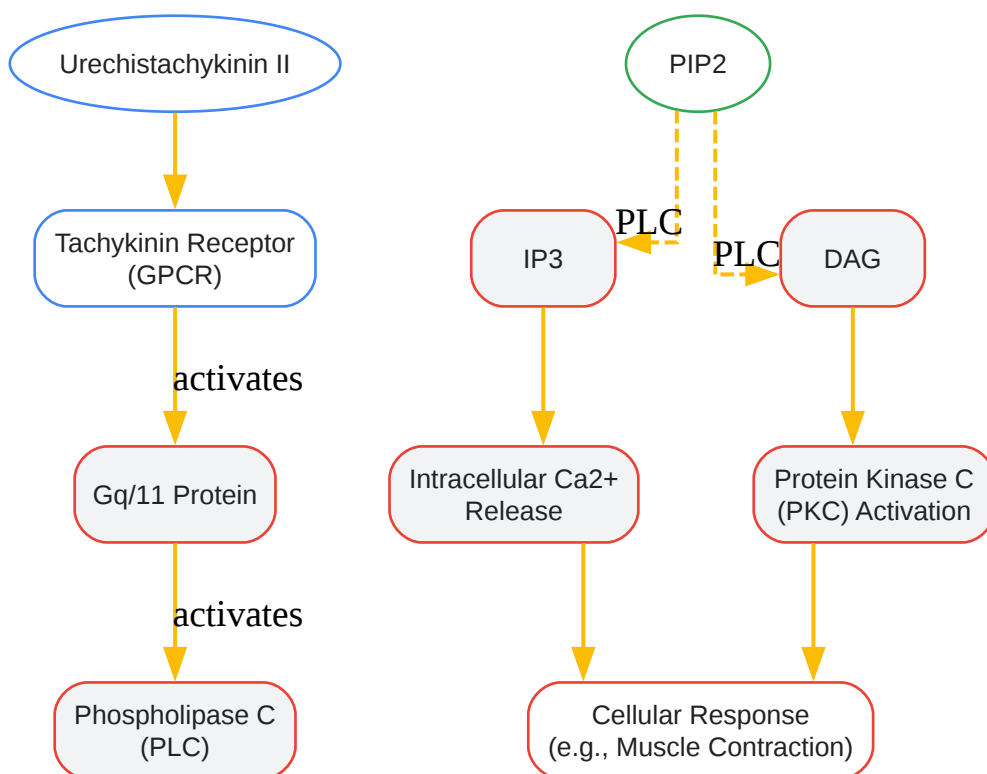
Step-by-Step Protocol

- Resin Preparation:
 - Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.
- First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
 - Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
 - Wash the resin thoroughly with DMF.
 - In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
 - Wash the resin with DMF.
- Chain Elongation (Ala, Gly, Phe, Phe, Gly, Met, Ala, Ala):
 - Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Met-OH, Fmoc-Ala-OH, and Fmoc-Ala-OH.
 - A ninhydrin test can be performed after each coupling step to ensure completion of the reaction.
- Final Deprotection and Washing:
 - After the final amino acid coupling, perform a final Fmoc deprotection using 20% piperidine in DMF.
 - Wash the peptide-resin extensively with DMF, followed by DCM, and then methanol.
 - Dry the peptide-resin under vacuum.
- Cleavage and Deprotection:

- Treat the dried peptide-resin with the cleavage cocktail (94% TFA, 2.5% Water, 2.5% EDT, 1% TIS) for 2-3 hours at room temperature. The use of EDT and TIS as scavengers helps to prevent the oxidation of the methionine residue and to scavenge other reactive species[4][5].
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
 - Dry the crude peptide pellet under vacuum.
 - Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture and purify by preparative RP-HPLC using a suitable gradient.
 - Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.
- Characterization:
 - Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.

Urechistachykinin II Signaling Pathway

Urechistachykinin II is a tachykinin-related peptide and is expected to exert its biological effects through a tachykinin-like receptor, which is a G-protein coupled receptor (GPCR)[6][7]. The binding of U-II to its receptor likely initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). This pathway is a common signaling mechanism for tachykinin receptors[8].



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Caption: Proposed signaling pathway for **Urechistachykinin II**.

Conclusion

The protocol described herein provides a comprehensive guide for the successful solid-phase synthesis of **Urechistachykinin II**. By utilizing Fmoc chemistry and appropriate cleavage and purification strategies, U-II can be obtained in high purity and yield, facilitating further biological and pharmacological investigations. The outlined signaling pathway provides a framework for understanding the molecular mechanisms underlying the actions of this invertebrate tachykinin.

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